“Cellaburate” is another name for Cellulose Acetate Butyrate (CAB) . It is used for the production of high transparency, good weather resistance plastic film base, film, and various coatings leveling agent, film-forming material . It is practically insoluble in water, soluble in acetone, in formic acid, and in a mixture of equal volumes of methanol and methylene chloride .
The technical route of the production of CAB has two kinds of homogeneous method and heterogeneous method, and the homogeneous method is divided into organic solvents (such as dichloromethane) two kinds of solvent and organic acid as solvent . At present, organic acid is used as solvent, and sulfuric acid is used as catalyst to produce CAB .
Cellaburate has a density of 1.25g/mLat 25°C (lit.) and a melting point of 127-240 °C . It is practically insoluble in water, soluble in acetone, in formic acid and in a mixture of equal volumes of methanol and methylene chloride . It is practically insoluble in ethanol (96 percent) .
Cellaburate is classified as a cellulose ester and falls under the category of polysaccharides. It is derived from natural cellulose sources, such as wood pulp or cotton, which undergo chemical modifications to enhance its functional properties. The compound is recognized for its biodegradable nature, making it an environmentally friendly alternative to synthetic polymers.
The synthesis of Cellaburate typically involves several methods, with the most common being:
The synthesis process requires careful control of reaction parameters such as temperature, time, and concentrations of reactants to achieve the desired characteristics of Cellaburate. The use of advanced analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) is essential for characterizing the synthesized product .
Cellaburate features a complex molecular structure characterized by a backbone of glucose units linked by β-1,4-glycosidic bonds. The introduction of acetyl and butyryl groups modifies this structure, enhancing its solubility and functionality.
Cellaburate undergoes various chemical reactions that can be exploited in applications:
The kinetics of these reactions can be influenced by environmental factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing production processes.
The mechanism by which Cellaburate exerts its effects primarily involves its interaction with biological membranes or surfaces due to its amphiphilic nature. The hydrophobic butyryl groups enhance compatibility with lipid environments, while the hydrophilic acetate groups promote interaction with aqueous phases.
Studies have shown that Cellaburate can enhance drug solubility and stability when used as a coating or matrix material in pharmaceutical formulations . Its biodegradability also contributes to its appeal in sustainable applications.
Cellaburate has diverse applications across various fields:
Cellaburate is synthesized through the esterification reaction of cellulose with both acetic anhydride (or acetic acid) and butyric anhydride (or butyric acid). This process yields a heterogeneous polymer with a β-1,4-glucan backbone where hydroxyl groups are partially substituted by acetyl (-COCH₃) and butyryl (-COC₃H₇) moieties. The material's properties are governed by three critical structural parameters:
The molecular weight varies significantly (e.g., 16,000–40,000 Da), with commercial grades classified by specific ratios. For instance, "CELLABURATE (MW 30000, 52% BUTYRYL, 2% ACETYL)" denotes a high-butyryl variant with enhanced hydrophobicity and flexibility [6].
Table 1: Representative Cellaburate Molecular Configurations
Molecular Weight | Butyryl Content | Acetyl Content | UNII Identifier |
---|---|---|---|
20,000 Da | 37% | 13% | 0O773IT0EU |
40,000 Da | 38% | 14% | 2YMK8X5CPH |
16,000 Da | 53% | 2% | 2H5G3S74Y8 |
40,000 Da | 50% | 3% | 46E441CD2O |
30,000 Da | 52% | 2% | 45KED486HJ |
The term "cellaburate" functions as a generic pharmaceutical designation, while industrial contexts prefer "cellulose acetate butyrate" (CAB). Standardized nomenclature includes:
Regulatory frameworks (e.g., FDA 21 CFR) recognize it as "CELLULOSE ACETATE BUTYRATE" for food-contact substances under sections 175.105, 175.300, and 177.1200 [8].
The development of cellaburate traces to mid-19th century innovations in cellulose chemistry. French chemist Paul Schützenberger's 1865 discovery of cellulose acetylation laid the foundation for ester derivatives. However, the crucial breakthrough came in 1903, when German chemists Arthur Eichengrün and Theodore Becker pioneered soluble cellulose acetate forms. This innovation addressed the flammability issues of cellulose nitrate (celluloid), which dominated early plastics but posed significant safety risks in applications like photographic film and billiard balls [2] [7].
The Dreyfus brothers (Camille and Henri) advanced commercial production during World War I, initially manufacturing acetate "dope" for waterproofing aircraft fabrics. Post-war research (1910–1920s) enabled continuous filament yarn production, establishing cellulose esters as textile fibers. Cellaburate emerged as a distinct material when butyration protocols were optimized in the 1930s–1940s to enhance solubility and moisture resistance [2] [9].
Commercial production escalated post-World War II due to:
Table 2: Industrial Adoption Timeline of Cellaburate
Time Period | Development Milestone | Industrial Impact |
---|---|---|
1865 | Schützenberger synthesizes cellulose acetate | Foundation for esterification chemistry |
1903 | Eichengrün/Becker develop soluble acetate | Enables processing without decomposition |
1910–1918 | Dreyfus brothers scale acetate production | Military aircraft coatings adoption |
1924 | Celanese Corporation produces acetate fiber | Textile industry disruption |
1946 | Screw extruder invention (Hendry) | Viable thermoplastics molding |
1950s | Cellaburate FDA approvals | Food packaging/pharmaceutical adoption |
By the 1950s, FDA approvals cemented cellaburate's role in food-contact substances and pharmaceutical excipients. Its biocompatibility and film-forming properties enabled controlled-release drug delivery systems, while optical clarity made it ideal for packaging films. Unlike petroleum-based plastics, cellaburate offered a renewable platform from wood pulp/cotton, aligning with emerging sustainability paradigms [5] [8] [10].
Cellaburate exhibits thermoplastic behavior with properties tunable via substituent ratios:
Mechanically, it balances tensile strength (higher with acetyl dominance) and flexibility (enhanced by butyryl groups). Butyryl's longer carbon chain provides internal plasticization, reducing brittleness without external plasticizers. For example, high-acetyl grades (38% acetyl) approach 40 MPa tensile strength, while high-butyryl grades (53% butyryl) offer sub-zero flexibility but lower strength [4] [5].
Solubility profiles vary dramatically with functionalization:
- **Polar Solvents**: Soluble in acetone, formic acid, methanol/methylene chloride mixtures - **Non-Polar Solvents**: Insoluble in ethanol (96%), hydrocarbons - **Water**: Practically insoluble (hydrophobic) [1] [4]
Table 3: Solubility Comparison of Cellulose Esters
Solvent | Cellaburate (CAB) | Cellulose Acetate (CA) | Cellulose Acetate Propionate (CAP) |
---|---|---|---|
Acetone | Soluble | Soluble | Soluble |
Ethanol | Soluble (High Butyryl) | Insoluble | Partially Soluble |
Ethyl Acetate | Soluble | Insoluble | Soluble |
Toluene | Partially Soluble | Insoluble | Insoluble |
Water | Insoluble | Insoluble | Insoluble |
This selective solubility enables formulation versatility in coatings, while low water permeability (0.5–3 g·mm/m²·day) suits barrier applications. The material's dielectric properties (ε = 3.2) further support electronics uses [5] [10].
Cellaburate degrades via three primary pathways:
Degradation rates correlate inversely with degree of substitution (DS). High-DS (>2.5) samples persist for years in marine/river environments due to hydrophobicity and crystallinity. However, hydrolysis accelerates dramatically above pH 10 or below pH 3, facilitating programmed lifecycle management in industrial waste streams [10].
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